molecular formula C22H24N2OS2 B10886792 (5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10886792
M. Wt: 396.6 g/mol
InChI Key: OXYRELOWOMJAKJ-HKWRFOASSA-N
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Description

5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes a thiazolone ring substituted with diethylamino and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-ethylphenylthiourea under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring into a thiazolidine ring.

    Substitution: The diethylamino and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes, while the thiazolone ring can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The unique combination of diethylamino and ethylphenyl groups in 5-{(Z)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-ETHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2OS2/c1-4-16-7-13-19(14-8-16)24-21(25)20(27-22(24)26)15-17-9-11-18(12-10-17)23(5-2)6-3/h7-15H,4-6H2,1-3H3/b20-15-

InChI Key

OXYRELOWOMJAKJ-HKWRFOASSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(CC)CC)/SC2=S

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(CC)CC)SC2=S

Origin of Product

United States

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